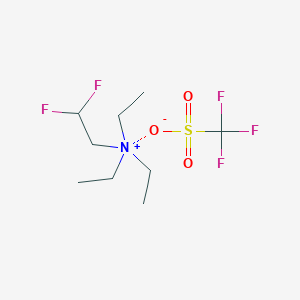![molecular formula C20H29N3O4 B13127608 2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of three nitrogen atoms within its spirocyclic framework, making it a triaza compound. The presence of ester groups further adds to its chemical versatility, allowing it to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diamine with a diester under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
作用機序
The mechanism by which 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
類似化合物との比較
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another triaza compound with a different spirocyclic structure.
2,6,9-Triazaspiro[4.5]decane-6,9-dicarboxylicacid: Similar in structure but with a different ring size.
2,6,9-Triazaspiro[3.5]nonane-6,9-dicarboxylicacid: A smaller spirocyclic compound with similar functional groups.
Uniqueness
2,6,9-Triazaspiro[36]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester stands out due to its specific ring size and the presence of both tert-butyl and phenylmethyl ester groups
特性
分子式 |
C20H29N3O4 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
6-O-benzyl 9-O-tert-butyl 2,6,9-triazaspiro[3.6]decane-6,9-dicarboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)23-10-9-22(14-20(15-23)12-21-13-20)17(24)26-11-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 |
InChIキー |
ZWDYYPZFZZNFTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CNC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
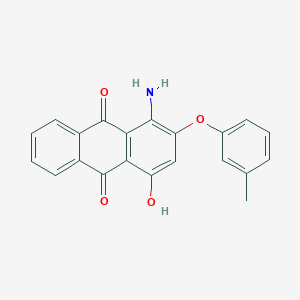
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
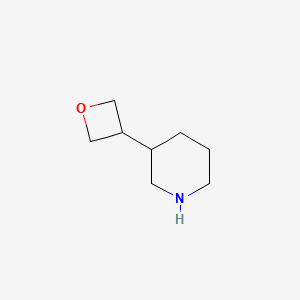
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)


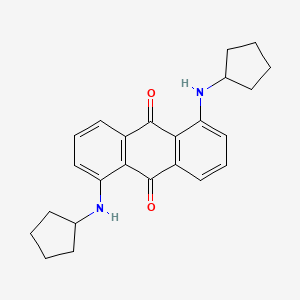
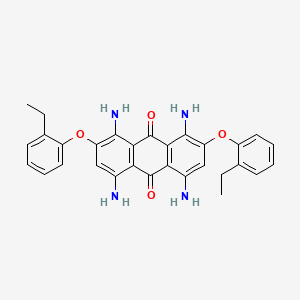


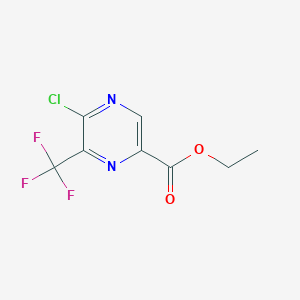
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
